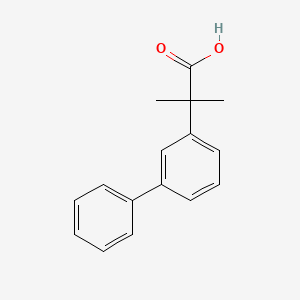

2-Methyl-2-(3-phenylphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-2-(3-phenylphenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a biphenyl group attached to a carboxylic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3-phenylphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of biphenyl with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Mechanism : Acid-catalyzed nucleophilic attack by the alcohol on the protonated carbonyl carbon, followed by deprotonation and elimination of water .

Electrophilic Aromatic Substitution

The biphenyl moiety undergoes bromination and nitration at the aromatic rings, with regioselectivity influenced by substituents.

Key Insight : Bromination occurs preferentially at the para position of the phenyl ring due to steric hindrance from the methyl group .

Salt Formation

The carboxylic acid reacts with bases to form carboxylate salts, enhancing water solubility.

| Base | Conditions | Product | Application |

|---|---|---|---|

| NaOH | Aqueous, RT | Sodium 2-methyl-2-(3-phenylphenyl)propanoate | Pharmaceutical formulations |

| K₂CO₃ | EtOH, reflux | Potassium salt | Intermediate purification |

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, forming a hydrocarbon derivative.

| Conditions | Products | Catalyst | Source |

|---|---|---|---|

| 150–200°C, Cu powder | 2-(3-Phenylphenyl)propane | Cu | |

| Pb(OAc)₄, DMSO | Biphenylpropane derivatives | – |

Limitation : Requires elevated temperatures and catalytic metals, leading to potential side reactions .

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol under strong reducing conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 2-(3-Phenylphenyl)propan-2-ol | 70–75% |

| BH₃·THF | THF, RT | Partial reduction to aldehyde intermediates | 50% |

Caution : Over-reduction may lead to alkane formation .

Cross-Coupling Reactions

The biphenyl system participates in Suzuki-Miyaura couplings for structural diversification.

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Pd(OAc)₂, aryl boronic acid | EGME/H₂O, RT | Functionalized biphenylpropanoic acid derivatives | Drug discovery |

Example : Reaction with 4-hydroxyphenylboronic acid yields hydroxylated analogs .

Hydrolysis of Derivatives

Esters and amides derived from the acid undergo hydrolysis to regenerate the parent compound.

| Derivative | Conditions | Product | Efficiency |

|---|---|---|---|

| Methyl ester | 6M HCl, THF, RT | 2-Methyl-2-(3-phenylphenyl)propanoic acid | 90% |

| Ethyl ester | NaOH, H₂O/EtOH | Same as above | 85% |

Biological Interactions

While not a classical chemical reaction, the compound interacts with enzymes via hydrogen bonding and hydrophobic interactions:

科学的研究の応用

2-Methyl-2-(3-phenylphenyl)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used to study the interaction of biphenyl derivatives with biological systems.

Industry: Utilized in the production of advanced materials and polymers.

作用機序

The mechanism by which 2-Methyl-2-(3-phenylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl structure can bind to various receptors and enzymes, influencing biological processes. The carboxylic acid group can also participate in hydrogen bonding and other interactions, affecting the compound's biological activity.

類似化合物との比較

2-Methyl-3-biphenylmethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

2-Methyl-2-(4-phenylphenyl)propanoic acid: Similar structure but with a different position of the phenyl group on the biphenyl ring.

Uniqueness: 2-Methyl-2-(3-phenylphenyl)propanoic acid is unique due to its specific arrangement of the biphenyl group and the carboxylic acid moiety, which influences its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

生物活性

2-Methyl-2-(3-phenylphenyl)propanoic acid, often referred to as a derivative of propanoic acid, has garnered attention due to its potential biological activities. This compound is part of a larger class of compounds known for their pharmacological properties, particularly in the treatment of inflammatory and allergic conditions.

Chemical Structure and Properties

The molecular formula for this compound is C16H16O3, with a molecular weight of approximately 256.29 g/mol. The compound features a branched propanoic acid structure with phenyl groups that contribute to its biological activity.

Antihistamine and Antiallergic Properties

Research indicates that derivatives of this compound exhibit significant antihistamine and antiallergic activities. A patent describes these compounds as having high selectivity for H1 receptors, making them valuable in treating allergic diseases without significant interaction with other pharmaceutical receptors, even at higher doses . This selectivity is particularly beneficial for patients with concurrent cardiovascular conditions who might be on multiple medications.

Anti-inflammatory Effects

The compound has also been shown to possess anti-inflammatory properties. It acts as a non-steroidal anti-inflammatory drug (NSAID), similar to Fenoprofen, which is known for alleviating symptoms associated with arthritis, such as inflammation and joint pain . The mechanism involves modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes.

Case Studies and Research Findings

- In Vivo Studies : In animal models, administration of the compound has demonstrated a reduction in serum lipid profiles and improved metabolic parameters in dairy cows suffering from metabolic disorders like ketosis . This suggests a role in enhancing energy metabolism.

- Growth Promotion : Other studies have indicated that related compounds can promote growth in agricultural settings, enhancing seed yield and oil content in rapeseed plants . This highlights the compound's versatility beyond pharmacological applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.29 g/mol |

| Biological Activity | Antihistamine, Anti-inflammatory |

| Selectivity | High for H1 receptors |

特性

IUPAC Name |

2-methyl-2-(3-phenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYBFLCSYFMZJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。